3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1368200-78-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, with molecular formula C₉H₆F₃N₃O₂ and molecular weight 245.16 g/mol. This scaffold is recognized as a privileged structure in medicinal chemistry, present in several marketed drugs including zolpidem, alpidem, and saripidem.

Molecular Formula C9H6F3N3O2
Molecular Weight 245.2
CAS No. 1368200-78-5
Cat. No. B6157001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
CAS1368200-78-5
Molecular FormulaC9H6F3N3O2
Molecular Weight245.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1368200-78-5): Physicochemical Identity and Procurement-Relevant Characteristics


3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1368200-78-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, with molecular formula C₉H₆F₃N₃O₂ and molecular weight 245.16 g/mol . This scaffold is recognized as a privileged structure in medicinal chemistry, present in several marketed drugs including zolpidem, alpidem, and saripidem [1]. The compound features three key functional elements: a 3-amino group, a 6-trifluoromethyl substituent on the pyridine ring, and a 2-carboxylic acid handle, enabling carboxamide derivatization toward pharmacologically relevant targets such as soluble guanylate cyclase (sGC) stimulators and COX-2 inhibitors [2][3].

Why Generic Imidazo[1,2-a]pyridine-2-carboxylic Acids Cannot Substitute for 3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid


Imidazo[1,2-a]pyridine-2-carboxylic acid analogs are not interchangeable because the combination and positional arrangement of the 3-amino, 6-CF₃, and 2-COOH groups produce emergent properties absent in simpler congeners. The 3-amino group enables carboxamide bond formation at the 2-position while maintaining hydrogen-bond donor capacity for target engagement, a feature exploited in Bayer's sGC stimulator program [1]. The 6-CF₃ substituent raises logP by approximately 1.5–2.0 units versus the non-fluorinated parent scaffold, enhancing membrane permeability and metabolic stability, while the 6-position specifically tunes the electronic character of the pyridine ring differently than 5-, 7-, or 8-CF₃ positional isomers . Published COX-2 inhibition data for the non-fluorinated 3-amino analog demonstrate that the 3-NH₂ substituent itself contributes to preferential COX-2 binding, and the addition of 6-CF₃ is anticipated to further modulate both potency and selectivity based on established SAR trends in the class [2].

Quantitative Differentiation Evidence: 3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid vs. Closest Analogs


LogP Differentiation: 6-CF₃ Imidazo[1,2-a]pyridine-2-carboxylic Acids vs. Non-Fluorinated Parent Scaffold

The 6-trifluoromethyl substituent substantially increases lipophilicity relative to the non-fluorinated imidazo[1,2-a]pyridine-2-carboxylic acid scaffold. The 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1018828-69-7, lacking the 3-NH₂) has a measured LogP of 2.05 and an XLogP3 of 2.5 . By contrast, the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid scaffold (CAS 64951-08-2) has a markedly lower estimated logP consistent with the absence of fluorine. The 3-amino group on the target compound partially offsets this lipophilicity gain via hydrogen-bonding capacity, yielding an intermediate logP profile that balances membrane permeability with aqueous solubility—a property not achievable with either the non-fluorinated analog or the non-aminated 6-CF₃ analog alone .

Lipophilicity Drug-likeness Physicochemical profiling Permeability

COX-2 Preferential Inhibitory Activity: Class-Level Evidence from the Non-Fluorinated 3-Amino Analog with Implications for the 6-CF₃ Congener

In the landmark study by Márquez-Flores et al. (2012), 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid (compound 5, the non-CF₃ analog of the target compound) demonstrated preferential COX-2 inhibition in vitro and produced superior anti-inflammatory efficacy in vivo compared to indomethacin at an oral dose of 10 mg/kg in the carrageenan-induced paw edema model [1]. Specifically, compound 5 and the parent imidazo[1,2-a]pyridine-2-carboxylic acid (compound 2) inhibited edema more efficiently than indomethacin. Moreover, compound 5 exhibited chronic anti-inflammatory activity in the granuloma model and, critically, did not produce gastroduodenal damage—a key differentiator from traditional non-selective NSAIDs [1]. The 6-CF₃ substituent present in the target compound is well-established in medicinal chemistry to enhance target binding affinity through hydrophobic interactions and to improve metabolic stability, suggesting that the 6-CF₃ analog may exhibit equal or superior COX-2 inhibitory activity with potentially improved pharmacokinetics [2].

Anti-inflammatory COX-2 selectivity Cyclooxygenase inhibition In vivo pharmacology

Dual Functionalization Advantage: 3-NH₂ + 2-COOH Enables Carboxamide Library Synthesis Not Possible with 6-CF₃ Mono-Functionalized Analogs

The target compound uniquely combines three functional groups—3-amino, 6-CF₃, and 2-carboxylic acid—on the imidazo[1,2-a]pyridine core. The 2-COOH group serves as the primary derivatization handle for amide coupling, while the 3-NH₂ group functions as a hydrogen-bond donor for target protein engagement. This is a critical distinction from 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1018828-69-7, MW 230.14), which lacks the 3-amino group and therefore cannot participate in key hydrogen-bonding interactions with biological targets such as the soluble guanylate cyclase (sGC) binding pocket [1]. The Bayer patent DK2914594T3 explicitly claims amino-substituted imidazo[1,2-a]pyridinecarboxamides wherein both the amino substituent and the trifluoromethyl group are essential for sGC stimulator activity, with the carboxamide linkage formed via the 2-carboxylic acid [1]. The continuous flow synthesis methodology of Herath et al. (2010) enables efficient preparation of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines, providing a scalable route to the target compound that is not accessible for analogs lacking the 2-COOH group [2].

Carboxamide derivatization Parallel synthesis Medicinal chemistry Building block utility

Positional CF₃ Isomer Comparison: 6-CF₃ Provides a Unique LogP Window Distinct from 5-CF₃, 7-CF₃, and 8-CF₃ Regioisomers

Among the four positional isomers of (trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, the 6-CF₃ isomer (CAS 1018828-69-7, the non-aminated analog of the target) exhibits a measured LogP of 2.05, which is closely comparable to the 5-CF₃ isomer (LogP 2.01) but distinct from the 7-CF₃ isomer (XLogP3 2.5) and the 8-CF₃ isomer (LogP 2.05) . While the 5-CF₃ and 6-CF₃ isomers display similar overall lipophilicity, the 6-position places the trifluoromethyl group on the pyridine ring at a site that is electronically distinct from the 5-position (adjacent to the ring fusion nitrogen), resulting in different electronic effects on the imidazo[1,2-a]pyridine π-system and consequently different target binding profiles . The 3-amino substituent on the target compound further differentiates it from all four non-aminated positional isomers by introducing an additional hydrogen-bond donor/acceptor, which directly impacts both solubility and protein-binding interactions.

Regioisomer differentiation Structure-property relationships Positional SAR Lead optimization

Thermal Stability Differentiation: Higher Melting Point of 6-CF₃ Imidazo[1,2-a]pyridine-2-carboxylic Acids vs. Non-Fluorinated 3-Amino Analog

The 6-trifluoromethyl substituent significantly elevates the melting point of the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold. The non-aminated 6-CF₃ analog (CAS 1018828-69-7) has a measured melting point of 238–239°C , while the 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid (non-CF₃ analog, CAS 1352439-07-6) exhibits a markedly lower melting point in the range of 150–160°C . This ~80–90°C elevation in melting point reflects the contribution of the trifluoromethyl group to crystal lattice energy through enhanced dipole-dipole interactions and increased molecular weight. The target compound, bearing both 3-NH₂ and 6-CF₃, is expected to exhibit an intermediate-to-high melting point profile consistent with its hybrid structure. Higher melting points generally correlate with improved solid-state stability and reduced hygroscopicity, which are advantageous for long-term storage and weighing accuracy in laboratory settings .

Thermal stability Solid-state properties Storage conditions Formulation

Optimal Procurement and Application Scenarios for 3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid


Soluble Guanylate Cyclase (sGC) Stimulator Lead Optimization: Carboxamide Library Synthesis

The compound serves as a direct precursor for synthesizing amino-substituted imidazo[1,2-a]pyridine-2-carboxamides, a chemotype validated by Bayer's BAY-747 program as second-generation sGC stimulators for resistant hypertension [1]. The 2-carboxylic acid undergoes amide coupling with diverse amine partners while the 3-amino group provides a critical hydrogen-bond donor for target engagement. Procurement of this specific compound (rather than a 2-carboxylic acid lacking the 3-NH₂ or a 3-amino analog lacking the 6-CF₃) is essential for accessing the full SAR space around the sGC pharmacophore, as the Bayer patent DK2914594T3 explicitly claims amino-substituted variants with fluorinated pyridine rings [1]. The continuous flow synthesis methodology published by Herath et al. (2010) enables scalable preparation of the 2-carboxylic acid intermediate, supporting gram-to-kilogram procurement for medicinal chemistry campaigns [2].

COX-2 Selective Inhibitor Development: CF₃-Enhanced Anti-Inflammatory Candidate Exploration

Based on the demonstrated COX-2 preferential inhibition of the non-fluorinated 3-amino analog (compound 5 in Márquez-Flores et al., 2012), which outperformed indomethacin in the carrageenan edema model at 10 mg/kg p.o. without producing gastroduodenal damage, the 6-CF₃-substituted variant represents a logical next-generation candidate for inflammatory disease programs [3]. The 6-CF₃ group is expected to enhance target binding through hydrophobic interactions with the COX-2 active site while improving metabolic stability. Researchers pursuing non-acidic COX-2 inhibitors with reduced gastrointestinal toxicity should prioritize this compound over simpler imidazo[1,2-a]pyridine analogs that lack the 3-NH₂/6-CF₃ combination shown to confer both potency and gastric safety in the class [3].

Positional CF₃ SAR Profiling: Differentiating 6-CF₃ from 5-CF₃, 7-CF₃, and 8-CF₃ Regioisomers in Drug Discovery

For medicinal chemistry groups conducting systematic structure-property relationship (SPR) studies on fluorinated heterocycles, the 6-CF₃ regioisomer occupies a unique position in lipophilicity-electronic space . While the 6-CF₃ and 5-CF₃ isomers share similar LogP values (2.05 vs. 2.01, respectively), the 6-position places the electron-withdrawing CF₃ group at the carbon para to the imidazole ring junction nitrogen, creating a distinct electronic environment that differentially modulates the pKa of the pyridine nitrogen and affects target binding. Comprehensive SAR campaigns that omit the 6-CF₃ variant risk missing activity cliffs that arise specifically from this regioisomer's unique electronic profile [4].

Building Block for Multistep Continuous Flow Synthesis of Functionalized Imidazo[1,2-a]heterocycles

The compound's 2-carboxylic acid group makes it directly compatible with the continuous flow synthesis platform described by Herath et al. (2010), which converts imidazo[1,2-a]pyridine-2-carboxylic acids to carboxamides in a two-microreactor multistep process without intermediate isolation [2]. For process chemistry groups seeking to implement flow chemistry for imidazo[1,2-a]pyridine library production, the 3-amino-6-CF₃ substitution pattern provides a uniquely functionalized input that cannot be replicated by substituting the non-aminated 6-CF₃ analog, as the 3-NH₂ group is integral to the biological activity of the resulting carboxamides [1][2].

Quote Request

Request a Quote for 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.